molecular formula C25H28N2O B14282845 3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2,4-diphenyl- CAS No. 136871-15-3

3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2,4-diphenyl-

Cat. No.: B14282845
CAS No.: 136871-15-3
M. Wt: 372.5 g/mol
InChI Key: XXXAPFHGQOEKLI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2,4-diphenyl- typically involves the reaction of piperidine derivatives with benzyl halides under basic conditions. One common method is the reductive amination of 2-methoxybenzylamine with 2,4-diphenylpiperidine . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2,4-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2,4-diphenyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2,4-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler compound with a six-membered ring containing one nitrogen atom.

    N-Benzylpiperidine: Similar structure but without the methoxyphenyl and diphenyl groups.

    2-Methoxybenzylamine: Contains the methoxyphenyl group but lacks the piperidine ring.

Uniqueness

3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2,4-diphenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

136871-15-3

Molecular Formula

C25H28N2O

Molecular Weight

372.5 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2,4-diphenylpiperidin-3-amine

InChI

InChI=1S/C25H28N2O/c1-28-23-15-9-8-14-21(23)18-27-25-22(19-10-4-2-5-11-19)16-17-26-24(25)20-12-6-3-7-13-20/h2-15,22,24-27H,16-18H2,1H3

InChI Key

XXXAPFHGQOEKLI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC2C(CCNC2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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